An In-depth Technical Guide to Trihexylphosphine: Physical, Chemical, and Spectroscopic Properties
An In-depth Technical Guide to Trihexylphosphine: Physical, Chemical, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexylphosphine [(CH₃(CH₂)₅)₃P] is a tertiary phosphine that serves as a versatile ligand in organometallic chemistry and a reagent in organic synthesis. Its long alkyl chains impart high solubility in nonpolar organic solvents and unique steric and electronic properties that influence the reactivity and selectivity of catalytic processes. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of trihexylphosphine, along with detailed experimental protocols for its synthesis and purification. Particular emphasis is placed on its role as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development.
Core Physical and Chemical Properties
Trihexylphosphine is a colorless to pale yellow liquid at room temperature and is characterized by its air-sensitive nature, readily oxidizing to trihexylphosphine oxide. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Trihexylphosphine
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉P | [1][2] |
| Molecular Weight | 286.48 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 19.7 °C | [2] |
| Boiling Point | 192-193 °C at 15 Torr | [2] |
| Density | 0.83 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents (e.g., THF, toluene, hexanes). Insoluble in water. |
Table 2: Chemical Properties and Safety Information
| Property | Description | Reference |
| Reactivity | Highly reactive with oxygen (air-sensitive). Should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). | [3][4][5] |
| Stability | Stable when stored under an inert atmosphere in a cool, dry place. | [3][4] |
| Key Reactions | Acts as a ligand for transition metals, particularly palladium, in cross-coupling reactions. Can be oxidized to trihexylphosphine oxide. | [6][7] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of trihexylphosphine is expected to show overlapping multiplets in the aliphatic region (approximately 0.8-1.5 ppm) corresponding to the protons of the hexyl chains. The protons on the carbon alpha to the phosphorus atom will be coupled to the ³¹P nucleus, resulting in a more complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon of the hexyl chain. The carbon alpha to the phosphorus (C1) will appear as a doublet due to one-bond coupling with the ³¹P nucleus. The coupling constant (¹J_PC) provides information about the hybridization and electronic environment of the phosphorus atom.[8][9]
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for characterizing phosphines. For trialkylphosphines, the chemical shift is typically in the range of -30 to +20 ppm. The ³¹P chemical shift of tricyclohexylphosphine has been reported to be around +9.95 ppm.[10] Oxidation to trihexylphosphine oxide would result in a significant downfield shift to approximately +40 to +50 ppm.[10]
Table 3: Representative NMR Spectral Data for Analogous Compounds
| Nucleus | Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| ³¹P | Tricyclohexylphosphine | ~9.95 | - | [10] |
| ¹³C | Tricyclohexylphosphine | C1: 35.3, C2: 31.3, C3: 28.1, C4: 27.2 | ¹J_PC = 17, ²J_PC = 6.0, ³J_PC = 11 | [11] |
| ³¹P | Triphenylphosphine | ~ -6.2 | - | [12] |
| ¹³C | Triphenylphosphine | C1: 137.3, C2: 133.8, C3: 128.7, C4: 129.0 | ¹J_PC = 12.0, ²J_PC = 19.0, ³J_PC = 7.0 | [12] |
Note: The exact chemical shifts and coupling constants for trihexylphosphine will vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of trihexylphosphine will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chains.
Table 4: Expected IR Absorption Bands for Trihexylphosphine
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950-2850 | C-H stretch (alkyl) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1375 | C-H bend (methyl) | Medium |
| ~1050 | P-C stretch | Medium-Weak |
Note: The P-C stretching vibration can be weak and may be difficult to assign definitively.[13][14]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trihexylphosphine is expected to show the molecular ion peak (M⁺) at m/z 286.5. Common fragmentation patterns for trialkylphosphines involve the loss of alkyl radicals.
Table 5: Predicted Mass Spectrometry Fragmentation for Trihexylphosphine
| m/z | Fragment |
| 286.5 | [C₁₈H₃₉P]⁺ (Molecular Ion) |
| 201.3 | [(C₆H₁₃)₂PH]⁺ |
| 117.1 | [C₆H₁₃PH₂]⁺ |
Note: The fragmentation pattern can provide valuable structural information.[15][16][17][18]
Experimental Protocols
Synthesis of Trihexylphosphine via Grignard Reaction
This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
Magnesium turnings
-
1-Chlorohexane
-
Iodine (catalyst)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Dry all glassware in an oven and assemble hot under a stream of inert gas.
-
To the flask, add magnesium turnings.
-
Add a small crystal of iodine and a solution of 1-chlorohexane in a mixture of anhydrous toluene and THF (e.g., 4:1 v/v) to the dropping funnel.
-
Add a small amount of the 1-chlorohexane solution to the magnesium to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Slowly add the remaining 1-chlorohexane solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (hexylmagnesium chloride).
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous toluene to the cooled Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is a slurry. The product, trihexylphosphine, is in the organic phase.
-
For purification, the solvent can be removed under reduced pressure. The crude trihexylphosphine can then be purified by vacuum distillation.[22]
-
Due to its air sensitivity, all transfers and the distillation should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[19][20][21]
-
Experimental Workflow for Synthesis:
General Protocol for Purification of Air-Sensitive Liquid Trialkylphosphines
Purification of trihexylphosphine requires stringent air-free techniques.
Method: Vacuum Distillation
-
Assemble a distillation apparatus (e.g., a short-path distillation apparatus) that has been thoroughly oven-dried.
-
Assemble the apparatus hot under a stream of inert gas.
-
Transfer the crude trihexylphosphine to the distillation flask via cannula under a positive pressure of inert gas.[21]
-
Connect the apparatus to a Schlenk line and carefully apply a vacuum.
-
Heat the distillation flask in an oil bath to the boiling point of trihexylphosphine at the applied pressure.
-
Collect the distilled product in a pre-weighed, oven-dried receiving flask under an inert atmosphere.
-
After the distillation is complete, backfill the apparatus with inert gas before disconnecting the receiving flask.
-
The purified trihexylphosphine should be stored in a sealed container under an inert atmosphere.
Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Trihexylphosphine is an effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The steric bulk and electron-donating nature of the phosphine ligand influence the efficiency of the catalytic cycle.
The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The phosphine ligand (L), such as trihexylphosphine, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the reaction.
Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Aryl-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Conclusion
Trihexylphosphine is a valuable organophosphorus compound with distinct physical and chemical properties that make it a useful ligand in catalysis and a versatile reagent in organic synthesis. Its high solubility in organic solvents and its specific steric and electronic profile are key to its utility. Proper handling and storage under inert conditions are critical due to its air sensitivity. While detailed spectroscopic data for trihexylphosphine is not widely available in the public domain, the expected spectral characteristics can be inferred from data on analogous compounds. The experimental protocols provided herein offer a foundation for the synthesis and purification of this important chemical, and the illustrated catalytic cycle highlights its significance in modern synthetic chemistry, particularly in the development of novel pharmaceuticals.
References
- 1. TRIHEXYLPHOSPHINE(4168-73-4) 1H NMR spectrum [chemicalbook.com]
- 2. commonchemistry.cas.org [commonchemistry.cas.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. prochemonline.com [prochemonline.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]
- 9. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. Phosphine, triphenyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. uni-saarland.de [uni-saarland.de]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
